6-Methylthio-benzofuran-3-one is a chemical compound classified within the benzofuran family, characterized by a fused benzene and furan ring structure. It is recognized for its unique molecular properties and potential applications in various scientific fields. The compound is identified by its CAS number 102646-04-8 and has the molecular formula C9H8O2S with a molecular weight of 180.23 g/mol. Its IUPAC name is 6-methylsulfanyl-1-benzofuran-3-one.
The compound is synthesized through various methods, primarily involving the cyclization of o-hydroxyacetophenones under basic conditions. Benzofurans, including 6-Methylthio-benzofuran-3-one, are known for their diverse biological activities and are often studied for their potential therapeutic applications .
The synthesis of 6-Methylthio-benzofuran-3-one can be achieved through several synthetic routes:
The molecular structure of 6-Methylthio-benzofuran-3-one can be represented as follows:
The structure features a methylthio group (-S-CH3) at the 6-position of the benzofuran ring, which plays a significant role in its chemical reactivity and biological activity .
6-Methylthio-benzofuran-3-one participates in various chemical reactions:
The mechanism of action of 6-Methylthio-benzofuran-3-one involves its interaction with neurotransmitter systems in biological contexts. Research indicates that benzofuran derivatives can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activity suggests potential applications in neuropharmacology, particularly in developing treatments for mood disorders or neurodegenerative diseases .
Property | Value |
---|---|
Molecular Weight | 180.23 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents; insoluble in water |
6-Methylthio-benzofuran-3-one has several notable applications in scientific research:
The benzofuran scaffold—a fused bicyclic system comprising benzene and furan rings—represents a "privileged structure" in medicinal chemistry due to its intrinsic bioactivity, structural versatility, and prevalence in pharmacologically active compounds. This core structure serves as a template for designing ligands targeting diverse biological pathways. Clinically significant drugs derived from benzofuran include:
Table 1: Clinically Utilized Benzofuran-Based Drugs and Their Applications
Compound | Therapeutic Category | Biological Target/Mechanism |
---|---|---|
Amiodarone | Antiarrhythmic | Potassium/sodium channel blockade |
Bergapten | Antipsoriatic/Photochemotherapy | DNA intercalation (UV-dependent) |
Bufuralol | Antihypertensive | β-adrenergic receptor antagonism |
Angelicin | Anticancer (investigational) | Apoptosis induction in neuroblastoma cells |
The scaffold’s drug-likeness arises from favorable physicochemical properties:
Functionalization at the C-3 and C-6 positions critically defines the pharmacological profile of benzofuran derivatives. The 3-keto (3-one) and 6-methylthio groups in 6-Methylthio-benzofuran-3-one introduce distinct electronic and steric properties that enhance target engagement.
3-Keto Group (3-one):
6-Methylthio Group:
Table 2: Biological Activity Enhancement by Key Substituents in Benzofuran Derivatives
Substituent | Electronic Contribution | Biological Impact | Example Activity Enhancement |
---|---|---|---|
3-Keto | Electron-withdrawing | Enhanced enzyme inhibition via electrophilicity | Antitubercular activity (IC₅₀: <1 μM) [5] |
6-Methylthio | Moderate electron-donating | Improved lipophilicity & target affinity | MRSA inhibition (MIC₈₀: 0.78 μg/mL) [3] [7] |
6-Hydroxy | Strong electron-donating | DNA intercalation; radical scavenging | Antioxidant effects [4] [6] |
Despite the promising attributes of benzofuran derivatives, 6-Methylthio-benzofuran-3-one remains underexplored, presenting significant research gaps:
Table 3: Research Priorities for 6-Methylthio-benzofuran-3-one Development
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Target identification | Affinity chromatography; thermal shift assays | Validation of kinase/enzyme targets for rational design |
Synthetic route optimization | Pd-catalyzed C‒S coupling; radical cyclization | Scalable synthesis (>500 mg) for in vivo studies |
ADMET profiling | Microsomal stability assays; CYP450 inhibition screening | Mitigation of clinical attrition risks |
Selectivity assessment | Cytotoxicity screening in normal vs. cancer cell lines | Therapeutic index determination |
Addressing these gaps could unlock applications in:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7